molecular formula C7H3BrFN B1334225 3-Bromo-2-fluorobenzonitrile CAS No. 840481-82-5

3-Bromo-2-fluorobenzonitrile

Cat. No.: B1334225
CAS No.: 840481-82-5
M. Wt: 200.01 g/mol
InChI Key: AMKVZJOQZLIOSL-UHFFFAOYSA-N
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Description

3-Bromo-2-fluorobenzonitrile is an organic compound with the molecular formula C7H3BrFN. It is a derivative of benzonitrile, where the benzene ring is substituted with bromine and fluorine atoms at the 3rd and 2nd positions, respectively. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique chemical properties and reactivity.

Scientific Research Applications

3-Bromo-2-fluorobenzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: It is explored for its potential in drug discovery and development, particularly in the synthesis of novel therapeutic agents.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals

Safety and Hazards

3-Bromo-2-fluorobenzonitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-2-fluorobenzonitrile can be synthesized through various methods. One common approach involves the bromination of 2-fluorobenzonitrile using bromine in the presence of a Lewis acid catalyst such as aluminum trichloride. The reaction proceeds through electrophilic substitution, where the bromine atom replaces a hydrogen atom on the benzene ring .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve multi-step reactions. For example, starting with 2-fluorobenzonitrile, bromination can be carried out using N-bromosuccinimide in a suitable solvent like dichloromethane under controlled temperature conditions .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-fluorobenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under specific conditions.

Common Reagents and Conditions:

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Major Products:

  • Substitution reactions can yield various substituted benzonitriles.
  • Oxidation of the nitrile group can produce benzoic acid derivatives.
  • Reduction of the nitrile group can result in benzylamine derivatives.

Comparison with Similar Compounds

  • 2-Bromo-3-fluorobenzonitrile
  • 4-Bromo-2-fluorobenzonitrile
  • 3-Bromo-4-fluorobenzonitrile

Comparison: 3-Bromo-2-fluorobenzonitrile is unique due to the specific positions of the bromine and fluorine atoms on the benzene ring. This positional arrangement can significantly affect the compound’s chemical reactivity and physical properties compared to its isomers. For instance, the electronic effects of the substituents can alter the compound’s behavior in substitution reactions, making it more or less reactive than its analogs .

Properties

IUPAC Name

3-bromo-2-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFN/c8-6-3-1-2-5(4-10)7(6)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMKVZJOQZLIOSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90375618
Record name 3-Bromo-2-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

840481-82-5
Record name 3-Bromo-2-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-2-fluorobenzonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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